molecular formula C14H11NO2 B2646391 3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile CAS No. 1094230-14-4

3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile

Cat. No.: B2646391
CAS No.: 1094230-14-4
M. Wt: 225.247
InChI Key: FUDOQXMBZAJEQO-UHFFFAOYSA-N
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Description

3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile is an organic compound that features a furan ring substituted with a methyl group and a phenyl group

Preparation Methods

The synthesis of 3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with benzaldehyde and malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .

Scientific Research Applications

3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile involves its interaction with various molecular targets and pathways. The furan ring and nitrile group can participate in nucleophilic and electrophilic reactions, respectively, affecting biological systems. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile can be compared with similar compounds such as:

Properties

IUPAC Name

3-(2-methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-10-12(7-8-17-10)14(16)13(9-15)11-5-3-2-4-6-11/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDOQXMBZAJEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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